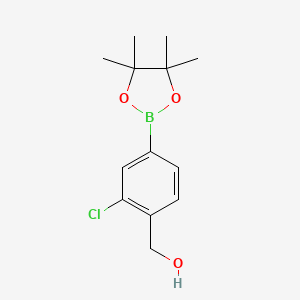

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Descripción

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1190875-60-5) is a boronic ester derivative featuring a chlorophenyl moiety and a hydroxymethyl group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group enables conjugation to aryl halides . Its structure combines electron-withdrawing (chloro) and polar (hydroxymethyl) substituents, influencing reactivity, solubility, and stability in synthetic applications.

Propiedades

IUPAC Name |

[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQXWYINFTVLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boronate Ester Formation via Pinacol Protection

- A suspension of the corresponding arylboronic acid (e.g., 4-(hydroxymethyl)phenylboronic acid) and pinacol is refluxed in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

- The reaction is typically conducted under reflux conditions for 20–24 hours to ensure complete conversion.

- Magnesium sulfate may be added as a drying agent during the reaction.

- After completion, the solvent is removed under reduced pressure.

- The crude product is dissolved in dichloromethane and filtered to remove impurities.

- The product is isolated as the pinacol boronate ester, often without further purification or by column chromatography when higher purity is required.

Typical conditions and yields:

| Parameter | Details |

|---|---|

| Starting materials | 4-(Hydroxymethyl)phenylboronic acid, pinacol |

| Solvent | Tetrahydrofuran or acetonitrile |

| Temperature | Reflux (~65–80 °C) |

| Time | 20–24 hours |

| Drying agent | Magnesium sulfate (optional) |

| Workup | Vacuum evaporation, filtration |

| Yield | 85–92% |

This method reliably produces (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol derivatives with high purity and yield.

Palladium-Catalyzed Borylation of Aryl Halides

When starting from a 2-chloro-4-bromobenzyl alcohol derivative, palladium-catalyzed Miyaura borylation is employed:

- The aryl bromide is reacted with bis(pinacolato)diboron in the presence of a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0).

- The reaction is carried out in a mixture of N,N-dimethylformamide (DMF) and water with sodium carbonate as a base.

- The mixture is heated to around 100 °C for 3 hours.

- After completion, the reaction mixture is cooled, and the product is purified by silica gel chromatography.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | DMF and saturated aqueous Na2CO3 |

| Temperature | 100 °C |

| Time | 3 hours |

| Yield | ~70% (dependent on substrate and conditions) |

This method allows selective borylation at the bromide position while retaining the chloro substituent intact, which is crucial for the target compound.

Functional Group Transformations and Purifications

- After the borylation, the hydroxymethyl group is preserved, ensuring the phenylmethanol functionality.

- Purification typically involves extraction with dichloromethane, washing with brine or acid/base solutions, drying over magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.

- Final purification is often done by silica gel chromatography using gradients of ethyl acetate and hexane or dichloromethane and ethyl acetate.

- Freeze-drying may be applied to remove residual solvents like DMF when used.

Representative Experimental Data

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Pinacol ester formation | Reflux in THF, 22 h, with pinacol and MgSO4 | 92 | High purity product, white solid |

| Pd-catalyzed borylation | Pd(PPh3)4, Na2CO3, DMF/H2O, 100 °C, 3 h | 72 | Retains chloro substituent |

| Workup and purification | Extraction, drying, chromatography | - | Silica gel chromatography with EtOAc/hexane |

| Final product melting point | 166–169 °C | - | Confirms compound identity |

Analytical Characterization Supporting Preparation

- [^1H NMR (CDCl3)](pplx://action/followup): Aromatic protons appear between 7.3–7.8 ppm; hydroxymethyl protons as singlet near 4.7–4.9 ppm; pinacol methyl protons as singlet near 1.3–1.35 ppm.

- [^13C NMR (CDCl3)](pplx://action/followup): Signals for aromatic carbons, boronate carbons near 83–84 ppm, hydroxymethyl carbon near 41–42 ppm, and pinacol methyl carbons near 24–25 ppm.

- [^11B NMR](pplx://action/followup): Boron resonance typically around 30 ppm.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight plus sodium or ammonium adducts.

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pinacol ester formation | 4-(Hydroxymethyl)phenylboronic acid | Pinacol, reflux in THF or acetonitrile, MgSO4 | 85–92 | Straightforward, high yield | Long reaction time |

| Pd-catalyzed borylation | 2-Chloro-4-bromobenzyl alcohol derivative | Pd(PPh3)4, Na2CO3, DMF/H2O, 100 °C, 3 h | ~70 | Selective borylation, retains Cl | Requires Pd catalyst, elevated temp |

| Purification and workup | Reaction mixture | Extraction, drying, chromatography | - | High purity product | Multiple steps |

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenylmethanol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products

Oxidation: Formation of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde or 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: Formation of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol.

Substitution: Formation of 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol or 2-thio-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol.

Aplicaciones Científicas De Investigación

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets:

Molecular Targets: The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.

Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Physicochemical Properties

- Melting Points: Analogs like 2c (69% yield) exhibit m.p. 80–82°C, while phenolic derivatives (e.g., 2-Chloro-3-methyl-4-(dioxaborolan-2-yl)phenol) are solids at room temperature .

- NMR Data :

Reactivity in Cross-Coupling Reactions

The chloro and hydroxymethyl groups in the target compound modulate reactivity:

- Electron-Withdrawing Cl : Stabilizes the boronate intermediate, facilitating oxidative addition in Suzuki couplings .

- Hydroxymethyl : Enhances solubility in polar solvents (e.g., MeOH, H2O), critical for biomedical applications (e.g., paclitaxel derivative synthesis) .

Comparatively, fluorine-substituted analogs (e.g., 2e) show faster coupling kinetics due to stronger electron withdrawal , while methyl groups (e.g., 2g) increase steric bulk, slowing reactions .

Stability and Handling

Boronate esters are moisture-sensitive. For example, 2-(2-chloro-4-(methylsulfonyl)phenyl)-dioxaborolane () requires storage at 4–8°C. The target compound likely demands similar conditions to prevent hydrolysis of the boronate ester .

Actividad Biológica

The compound (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known as a phenylboronic acid derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19BClO3 |

| Molecular Weight | 256.05 g/mol |

| CAS Number | 548797-51-9 |

| EINECS Number | 810-070-1 |

Structure

The structure of the compound features a chloro substituent and a dioxaborolane moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that similar phenylboronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with boron-containing structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : The compound may interact with tubulin, disrupting microtubule dynamics which are essential for cell division. This mechanism is akin to that of established chemotherapeutics like colchicine.

- In Vitro Studies : In various studies, phenylboronic acid derivatives have demonstrated inhibition of cancer cell proliferation with IC50 values often in the low micromolar range. For example, compounds structurally related to our target compound have shown GI50 values below 1 µM against multiple cancer cell lines .

Antibacterial and Antifungal Activities

Some derivatives of phenylboronic acids have also been tested for antibacterial and antifungal properties. The presence of the dioxaborolane group enhances interaction with biological targets:

- Antibacterial Activity : Studies suggest that certain phenylboronic acids can inhibit bacterial growth by interfering with essential cellular processes.

- Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens, indicating a broad spectrum of antimicrobial activity.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Case Study 1 : A derivative exhibited significant apoptosis induction in A549 lung cancer cells at concentrations as low as 50 nM. Flow cytometry analysis revealed increased caspase-3 activation, suggesting a strong apoptotic effect .

- Case Study 2 : Another study demonstrated that a structurally related compound inhibited tubulin polymerization by over 65%, comparable to leading chemotherapeutic agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:

- Bioavailability : Preliminary studies indicate favorable bioavailability profiles for similar compounds.

- Toxicity : Toxicological assessments are necessary to ensure safety in clinical applications; however, many related compounds have shown acceptable safety margins in preclinical studies.

Q & A

Q. What are the standard synthetic routes for (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?

The compound is typically synthesized via a two-step process involving boronic ester formation followed by functional group modification. A general procedure involves:

- Step 1 : Suzuki-Miyaura coupling of a halogenated precursor (e.g., 4-bromo-2-chlorobenzaldehyde) with a boronic ester under palladium catalysis (e.g., PdCl₂(dppf), Na₂CO₃ in DMF/water) to introduce the dioxaborolane moiety .

- Step 2 : Reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) in methanol, achieving yields >90% . Key Optimization : Anhydrous conditions and stoichiometric control of pinacol enhance boronate stability .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boronic ester formation | PdCl₂(dppf), Na₂CO₃, DMF/water, 80°C | 85–95% | |

| Aldehyde reduction | NaBH₄, MeOH, 0°C → RT | 90–97% |

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

Purity is best determined via HPLC (reverse-phase C18 column, acetonitrile/water gradient) coupled with ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity . For boron content validation, ICP-OES or ¹¹B NMR is recommended. Crystallographic purity can be verified using X-ray diffraction (SHELXL or OLEX2 for refinement) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in:

- Suzuki-Miyaura cross-coupling : Forms biaryl structures for OLEDs, pharmaceuticals, and ligands .

- Polymer chemistry : Incorporates boronate esters into dendrimers or stimuli-responsive materials .

- Medicinal chemistry : Intermediate for antiplasmodial agents and kinase inhibitors .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?

Key variables :

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Additives like CsF improve transmetallation .

- Solvent : Toluene/ethanol (3:1) minimizes side reactions vs. DMF .

- Temperature : 60–80°C balances reactivity and boronate stability. Data contradiction : Lower yields (<50%) reported for electron-deficient aryl halides may require ligand screening (e.g., SPhos) .

Q. What challenges arise in the crystallographic characterization of this compound, and how can they be addressed?

Challenges include:

- Twinning : Common in boronate esters due to symmetry; use TWINLAW in SHELXL for refinement .

- Disorder : The dioxaborolane ring may exhibit rotational disorder. Apply ISOR/SADI restraints to stabilize refinement .

- Data resolution : High-resolution synchrotron data (d ~0.8 Å) resolves ambiguities in methanol positioning .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Protection of the alcohol : TBS or acetyl groups prevent oxidation during coupling .

- Sequential coupling : Prioritize Suzuki reactions before introducing reactive functionalities (e.g., amines) .

- Purification : Silica gel chromatography with 1–3% triethylamine suppresses boronate hydrolysis .

Q. How do structural modifications of this compound influence its reactivity in palladium-catalyzed reactions?

- Electron-withdrawing groups (e.g., Cl at position 2): Accelerate transmetallation but increase steric hindrance, requiring bulkier ligands .

- Methanol substitution : Replacing -OH with -OAc reduces boronate lability in basic conditions .

- Boron hybridization : Sp² vs. sp³ hybridization (e.g., arylboronic acids vs. pinacol esters) alters coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.